molecular formula C12H25N3 B1622503 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine CAS No. 856843-58-8

1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine

Cat. No. B1622503
CAS RN: 856843-58-8
M. Wt: 211.35 g/mol
InChI Key: LAJJJUTXUOFUSR-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine (MPEP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the piperazine family of compounds and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

  • Antibacterial Agents : A study by Matsumoto and Minami (1975) discusses the preparation and antibacterial activity of compounds including 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine derivatives. These compounds showed promising activity against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Matsumoto & Minami, 1975).

  • 5-HT2 Antagonist Activity : Watanabe et al. (1992) synthesized and tested compounds including this compound derivatives for 5-HT2 and alpha 1 receptor antagonist activity. These compounds demonstrated potent 5-HT2 antagonist activity, which is significant for potential applications in treating psychiatric disorders (Watanabe et al., 1992).

  • σ Receptor Ligands for Oncology : Abate et al. (2011) explored analogues of σ receptor ligand with modified structures to reduce lipophilicity for potential therapeutic and diagnostic applications in oncology. This research underscores the significance of σ receptor ligands, like this compound, in cancer research and diagnostics (Abate et al., 2011).

  • Potential Atypical Antipsychotics : Bolós et al. (1996) investigated derivatives of this compound for their potential as atypical antipsychotics. This research is crucial for developing new medications with reduced side effects for psychiatric disorders (Bolós et al., 1996).

  • Herbicides and Plant Growth Regulators : Stoilkova et al. (2014) synthesized 1-methyl and acetyl-4-substituted piperazines to evaluate their potential as herbicides and plant growth regulators. This study provides insights into the agricultural applications of such compounds (Stoilkova et al., 2014).

  • Inhibitors of Soluble Epoxide Hydrolase : Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high throughput screening. These compounds, including derivatives of this compound, show potential in various disease models (Thalji et al., 2013).

  • Novel Insecticides : Cai et al. (2010) explored the use of this compound derivatives as a basis for novel insecticides with a new mode of action, particularly against armyworms. This research is significant for developing new pest control strategies (Cai et al., 2010).

  • Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized and evaluated 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including this compound, for anti-acetylcholinesterase activity. This is relevant for research in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

properties

IUPAC Name

1-methyl-4-(2-piperidin-2-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-14-8-10-15(11-9-14)7-5-12-4-2-3-6-13-12/h12-13H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJJJUTXUOFUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406778
Record name 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856843-58-8
Record name 1-Methyl-4-(2-piperidin-2-yl-ethyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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